Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride
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Overview
Description
Methyl 8-amino-5-thiaspiro[35]nonane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO2S·HCl It is known for its unique spirocyclic structure, which includes a sulfur atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor containing a thiol group with a compound that can form a spirocyclic structure.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base to deprotonate the precursor, allowing the nucleophile to attack the electrophilic center.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can enhance the stability and bioavailability of drug candidates.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space.
Biological Studies: It is used in studies to understand the interactions of spirocyclic compounds with biological targets, providing insights into their mechanism of action.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target. The amino group can form hydrogen bonds, while the sulfur atom can participate in coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate 5,5-dioxide hydrochloride: This compound has a similar structure but with an oxidized sulfur atom, forming a sulfone.
Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate 5-oxide hydrochloride: This compound features a sulfoxide group instead of a thiol.
Uniqueness
Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both an amino group and a sulfur atom within the ring system. This combination of features provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S.ClH/c1-13-9(12)7-4-10(5-7)6-8(11)2-3-14-10;/h7-8H,2-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGQPRIGXFYPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(CCS2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137573-45-4 |
Source
|
Record name | methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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